

# Application Note: Advanced Crystallization Protocols for Oxolane-Carbonyl Azepane Derivatives

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## Compound of Interest

Compound Name:	3-(4-methoxyphenyl)-1-(oxolane-3-carbonyl)azepane
CAS No.:	1797720-57-0
Cat. No.:	B2820412

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## Executive Summary

Oxolane-carbonyl azepane derivatives represent a highly versatile structural motif increasingly found in targeted therapeutics, including SHP2 antagonists[1] and inhibitors of the menin-MLL interaction[2]. However, the isolation and purification of these intermediates present significant challenges. The inherent conformational flexibility of the seven-membered azepane ring and the five-membered oxolane (tetrahydrofuran) ring often leads to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than ordered nucleation.

This application note provides a comprehensive, causality-driven guide to overcoming these thermodynamic hurdles. By leveraging precise anti-solvent dosing, metastable zone width (MZW) control, and reactive salt crystallization, researchers can reliably isolate high-purity crystalline forms of these complex heterocycles.

## Mechanistic Challenges: Conformational Entropy and LLPS

To design a self-validating crystallization protocol, one must first understand the structural causality preventing spontaneous nucleation.

Crystallographic studies of complex fused systems containing these moieties reveal that the azepane ring predominantly adopts a highly flexible twist-chair conformation, while the oxolane ring fluctuates between envelope and twist forms[3]. When linked via a carbonyl (amide or ketone) bridge, the molecule possesses immense conformational entropy.

During standard cooling crystallization, the energy required to lock these molecules into a rigid lattice is often higher than the energy required to form a solute-rich liquid phase. Consequently, the system bypasses the crystalline state and undergoes LLPS, forming a dense, amorphous oil. To counteract this:

- **Thermodynamic Control:** Anti-solvent crystallization must be seeded precisely at the MZW boundary to provide a low-energy template for nucleation before the LLPS boundary is crossed.
- **Chemical Locking:** Converting the basic azepane nitrogen into a salt (e.g., mesylate or hydrochloride) increases lattice energy through strong ionic interactions, overriding the entropic penalty of conformational locking.

## Thermodynamic Data & Solvent Screening

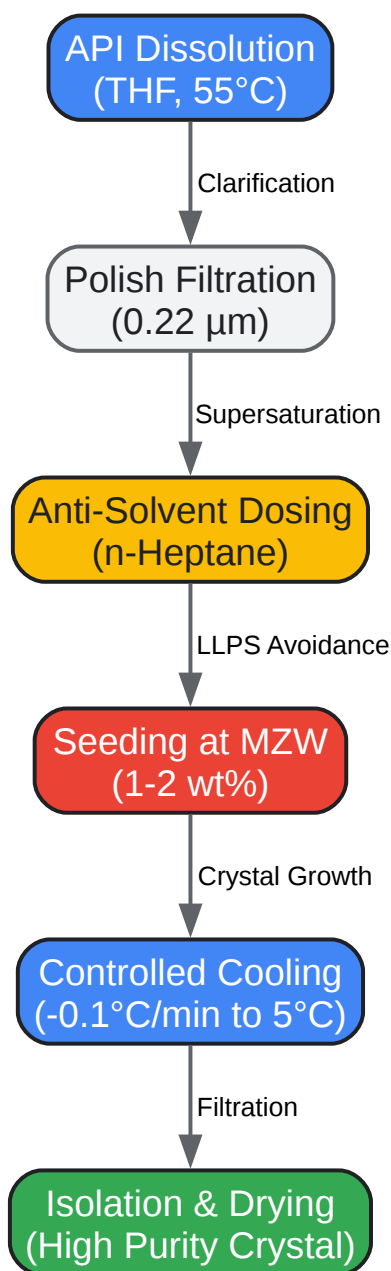
The following data summarizes the empirical outcomes of various crystallization strategies applied to a model oxolane-carbonyl azepane API.

Solvent System	Method	API State	Yield (%)	Purity (HPLC)	Crystal Habit	Melting Point (°C)
Toluene	Cooling (50°C to 5°C)	Free Base	N/A	N/A	Amorphous Oil	N/A
THF / Water	Anti-Solvent	Free Base	42%	96.5%	Agglomerates	112 - 115
THF / n-Heptane	Anti-Solvent + Seeding	Free Base	88%	99.2%	Prismatic	118 - 119
EtOAc / IPA	Reactive (HCl)	HCl Salt	75%	98.8%	Needles	185 - 187
EtOAc / IPA	Reactive (MSA)	Mesylate Salt	92%	99.8%	Block-like	204 - 205

Table 1: Comparison of crystallization systems. The THF/n-Heptane seeded protocol and the Mesylate salt formation provide the most robust, scalable results.

## Experimental Workflows and Protocols

### Workflow Visualization: Anti-Solvent Crystallization



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Caption: Workflow for anti-solvent crystallization of oxolane-carbonyl azepanes.

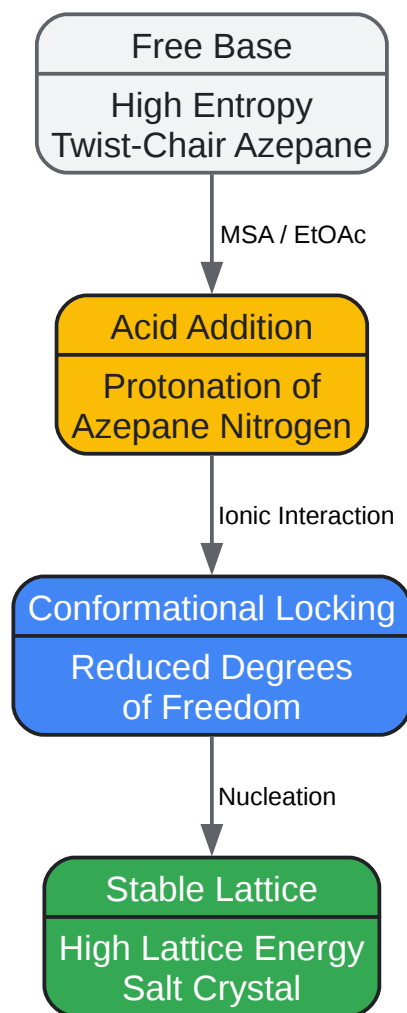
## Protocol A: Seeded Anti-Solvent Crystallization (Free Base)

This protocol utilizes Tetrahydrofuran (THF) to fully solvate the oxolane moiety, while n-Heptane forces supersaturation.

- **Dissolution:** Suspend 10.0 g of crude oxolane-carbonyl azepane in 40 mL of anhydrous THF. Heat the jacketed reactor to 55 °C under mild agitation (150 rpm) until complete dissolution is achieved.
- **Clarification:** Pass the solution through a pre-warmed 0.22 µm PTFE inline filter into the crystallization vessel to remove heterogeneous impurities that could cause premature, uncontrolled nucleation.
- **Anti-Solvent Addition (Phase 1):** Maintain the temperature at 55 °C. Dose 20 mL of n-Heptane linearly over 30 minutes. The solution will remain clear but will enter the metastable zone.
- **Seeding:** Cool the reactor to 45 °C. Introduce 0.1 g (1 wt%) of crystalline API seeds suspended in 1 mL of n-Heptane. Hold the temperature for 60 minutes to allow the seed bed to establish and consume initial supersaturation, thereby preventing LLPS.
- **Anti-Solvent Addition (Phase 2):** Dose an additional 40 mL of n-Heptane over 2 hours at 45 °C.
- **Cooling & Isolation:** Initiate a linear cooling ramp of -0.1 °C/min down to 5 °C. Hold at 5 °C for 2 hours. Filter the resulting slurry via a sintered glass funnel, wash with 10 mL of cold n-Heptane, and dry in a vacuum oven at 40 °C for 12 hours.

## Protocol B: Reactive Salt Crystallization (Mesylate Salt)

For derivatives where the free base is inherently non-crystalline, exploiting the basicity of the azepane nitrogen is required.



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Caption: Conformational locking mechanism via reactive salt crystallization.

- **Dissolution:** Dissolve 10.0 g of the free base in 60 mL of Ethyl Acetate (EtOAc) and 10 mL of Isopropanol (IPA) at 40 °C.
- **Acid Preparation:** In a separate addition funnel, prepare a solution of 1.05 equivalents of Methanesulfonic acid (MSA) in 10 mL of EtOAc.
- **Reactive Dosing:** Add the MSA solution dropwise over 45 minutes while maintaining the reactor at 40 °C. The localized protonation of the azepane nitrogen immediately triggers ionic interactions, locking the twist-chair conformation[3].

- Aging & Desupersaturation: As the addition progresses, a thick white slurry will form. Once addition is complete, age the slurry at 40 °C for 2 hours to promote Ostwald ripening (converting kinetic needles into stable block-like crystals).
- Cooling & Isolation: Cool to 10 °C at -0.2 °C/min. Filter, wash with cold EtOAc, and dry under vacuum at 50 °C.

## Conclusion

The successful crystallization of oxolane-carbonyl azepane derivatives requires a deliberate transition from a high-entropy solvated state to a highly ordered lattice. By understanding the conformational dynamics of the azepane and oxolane rings, scientists can rationally select between seeded anti-solvent methodologies to bypass LLPS, or reactive salt formations to enforce conformational locking. These self-validating protocols ensure high yield, exceptional purity, and scalable habits suitable for downstream drug formulation.

## References

- Title: 3-methyl-2-oxoxolan-3-en-5-yl]-1-aza-6-oxatricyclo[8.3.0.
- Title: US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists Source: Google Patents URL
- Title: EP3555103B1 - Azepane inhibitors of menin-mll interaction Source: Google Patents URL

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## Sources

- 1. [US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists - Google Patents \[patents.google.com\]](#)
- 2. [EP3555103B1 - Azepane inhibitors of menin-mll interaction - Google Patents \[patents.google.com\]](#)
- 3. [Crystal structure of \(-\)-\(5R,7R,8S,9R,10S\)-8-methyl-7-\[\(5R\)-3-methyl-2-oxoxolan-3-en-5-yl\]-1-aza-6-oxatricyclo\[8.3.0.05,9\]tridecan-13-one monohydrate - PMC](#)

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